N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
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Overview
Description
N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide: is a heterocyclic compound that features a benzodiazole ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate precursor, such as an ortho-diamine derivative, with a carboxylic acid or its derivative under acidic or basic conditions.
Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the benzodiazole intermediate.
Amidation Reaction: The final step involves the formation of the carboxamide group, typically achieved by reacting the intermediate with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the benzodiazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and benzodiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are employed under controlled conditions.
Major Products
Oxidation: N-oxides of the benzodiazole ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzodiazole and pyridine derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in binding studies. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, offering possibilities for the development of new drugs for treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its applications may extend to the fields of catalysis, materials science, and nanotechnology.
Mechanism of Action
The mechanism of action of N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
- N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
- N-(quinolin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
Uniqueness
N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and specificity towards certain molecular targets. This positional isomerism can result in different biological activities and chemical reactivities compared to its analogs.
Properties
IUPAC Name |
N-pyridin-3-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-13(17-10-2-1-5-14-7-10)9-3-4-11-12(6-9)16-8-15-11/h1-2,5,7-9H,3-4,6H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUNYSJEOQEVFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NC3=CN=CC=C3)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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